N~2~-(4-chloro-2-methylphenyl)-N~4~-(2,4-dimethylphenyl)pteridine-2,4-diamine
Description
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine core substituted with 4-chloro-2-methylphenyl and 2,4-dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C21H19ClN6 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-N-(4-chloro-2-methylphenyl)-4-N-(2,4-dimethylphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C21H19ClN6/c1-12-4-6-16(13(2)10-12)25-20-18-19(24-9-8-23-18)27-21(28-20)26-17-7-5-15(22)11-14(17)3/h4-11H,1-3H3,(H2,24,25,26,27,28) |
InChI Key |
DDBBVGAINZCSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=C(C=C(C=C4)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a condensation reaction between 2,4-diaminopyrimidine and an appropriate aldehyde or ketone.
Substitution Reactions: The pteridine core is then subjected to substitution reactions to introduce the 4-chloro-2-methylphenyl and 2,4-dimethylphenyl groups. This can be achieved using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups.
Scientific Research Applications
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE can be compared with other similar compounds, such as:
N2-(4-CHLOROPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE: Similar structure but lacks the methyl group on the 4-chlorophenyl ring.
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(PHENYL)PTERIDINE-2,4-DIAMINE: Similar structure but lacks the methyl groups on the phenyl ring.
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PYRIMIDINE-2,4-DIAMINE: Similar structure but has a pyrimidine core instead of a pteridine core.
These comparisons highlight the uniqueness of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE in terms of its specific substitutions and core structure, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
